3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
Scientific Research Applications
Heterocyclic Compound Research
Heterocyclic compounds like 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one are significant in scientific research due to their versatile applications. For instance, compounds like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are synthesized through reactions involving phenylacetaldehyde, creati(ni)ne, formaldehyde, and ammonia. The synthesis of such compounds traditionally relies on the Maillard reaction between phenylalanine and carbohydrates. However, recent evidence suggests that lipids, similar to carbohydrates, can contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde. This shows the complex chemistry that takes place in foods upon processing and storage, providing insights into the formation and fate of food toxicants like PhIP (Zamora & Hidalgo, 2015).
Analytical Techniques in Biological Matrices
Analytical techniques are essential in studying the biological effects of compounds like PhIP, a heterocyclic aromatic amine known to be carcinogenic. Techniques like liquid and gas chromatography coupled with mass spectrometry, ultraviolet, or fluorescence detection are widely used. These techniques facilitate the quantitative and qualitative analysis of PhIP and its metabolites in biological matrices, foodstuffs, and beverages, thus playing a crucial role in understanding the compound's biological effects and exposure levels (Teunissen et al., 2010).
Kinase Inhibition and Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold, closely related to the compound , is a recurring motif in kinase inhibitor design. It is especially versatile due to its ability to interact with kinases via multiple binding modes, making it a key element in many patents for kinase inhibition. These inhibitors typically bind to the hinge region of the kinase, with some forming additional interactions in the kinase pocket, thus providing potency and selectivity. This underlines the compound's significance in drug discovery and the development of therapeutic agents (Wenglowsky, 2013).
Medicinal Chemistry
Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, similar in structure to this compound, have shown a wide range of medicinal properties, including anticancer and anti-infectious activities. The structure-activity relationship studies of these compounds have acquired significant attention, highlighting the potential of this scaffold in developing drug candidates (Cherukupalli et al., 2017).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been shown to have a wide range of biological responses such as anticancer , antiproliferative , and anti-mycobacterial activities .
Mode of Action
It’s worth noting that compounds in the pyrazolo[3,4-b]pyridine family have been shown to interact with various biological targets, leading to a range of biological responses .
Biochemical Pathways
Given the diverse biological responses of similar compounds in the pyrazolo[3,4-b]pyridine family, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been associated with a range of biological responses, including anticancer, antiproliferative, and anti-mycobacterial activities .
Biochemical Analysis
Biochemical Properties
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways that are critical for cell growth and proliferation . Additionally, it has been observed to bind to specific receptors on cell surfaces, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By modulating these pathways, it can induce cell cycle arrest and promote programmed cell death in cancer cells, making it a potential anti-cancer agent . Furthermore, this compound affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts phosphorylation events essential for signal transduction . This compound also binds to specific DNA sequences, interfering with the binding of transcription factors and thereby modulating gene expression . Additionally, it has been shown to interact with proteins involved in the ubiquitin-proteasome system, leading to the degradation of key regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to toxic side effects . These findings highlight the importance of optimizing dosage regimens for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . Additionally, this compound has been shown to influence the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
3-amino-1-methyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17-13-11(12(14)16-17)9(7-10(18)15-13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,14,16)(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPBUDHJHHOINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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